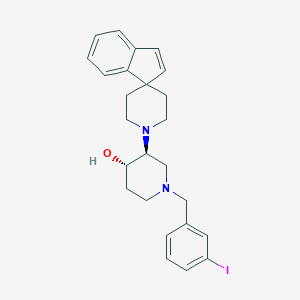

3-Ippps-indene

Descripción

Structure

3D Structure

Propiedades

Número CAS |

158628-37-6 |

|---|---|

Fórmula molecular |

C25H29IN2O |

Peso molecular |

500.4 g/mol |

Nombre IUPAC |

(3S,4S)-1-[(3-iodophenyl)methyl]-3-spiro[indene-1,4'-piperidine]-1'-ylpiperidin-4-ol |

InChI |

InChI=1S/C25H29IN2O/c26-21-6-3-4-19(16-21)17-27-13-9-24(29)23(18-27)28-14-11-25(12-15-28)10-8-20-5-1-2-7-22(20)25/h1-8,10,16,23-24,29H,9,11-15,17-18H2/t23-,24-/m0/s1 |

Clave InChI |

ZGXOBWFJJNNSCM-ZEQRLZLVSA-N |

SMILES |

C1CN(CC(C1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |

SMILES isomérico |

C1CN(C[C@@H]([C@H]1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |

SMILES canónico |

C1CN(CC(C1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |

Sinónimos |

(trans-(+-))-isomer,HCl of 1'-(1-(3-iodobenzyl)-4-hydroxypiperidin-3-yl)spiro(1H-indene-1,4'-piperidine) 1'-(1-(3-iodobenzyl)-4-hydroxypiperidin-3-yl)spiro(1H-indene-1,4'-piperidine) 3-IPPPS-indene |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Applications in Materials Science

2.1. Polymer Chemistry

3-Ippps-indene serves as a monomer in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers derived from 3-Ippps-indene exhibit improved conductivity and are suitable for electronic applications.

2.2. Nanocomposites

The compound has been utilized in the development of nanocomposites, where it acts as a reinforcing agent. These nanocomposites demonstrate enhanced strength and durability, making them ideal for use in aerospace and automotive industries.

Organic Synthesis Applications

3.1. Catalysis

3-Ippps-indene is recognized for its role as a ligand in catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. Its phosphine functionality allows for increased reaction rates and selectivity, facilitating the formation of complex organic molecules.

3.2. Synthesis of Bioactive Compounds

The compound has been employed in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its unique structural features enable the creation of compounds with significant biological activity, which are currently under investigation for therapeutic applications.

Medicinal Chemistry

4.1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives synthesized from 3-Ippps-indene. Research indicates that these derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.

4.2. Antimicrobial Properties

Compounds derived from 3-Ippps-indene have shown promising antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antimicrobial agents to combat resistant strains.

Case Studies

Análisis De Reacciones Químicas

Cycloaddition and Ring-Opening Reactions

Indenes participate in [4+2] cycloadditions due to their conjugated diene system. For example:

-

Diels-Alder Reactions : Indene reacts with dienophiles like maleic anhydride to form bicyclic adducts. Substituents at the 3-position would influence regioselectivity and steric outcomes .

-

Electrophilic Additions : 3-Substituted indenes may undergo additions at the exocyclic double bond, forming carbocation intermediates prone to Wagner-Meerwein rearrangements .

Transition Metal-Catalyzed Functionalization

Rhodium and iron catalysts enable regioselective transformations:

Key pathways involve benzyl cation intermediates or metal-vinylidene species .

Acid/Base-Mediated Rearrangements

-

Aromatization : Indene derivatives like 3aH-indenes undergo rapid -hydride or alkyl shifts under acidic conditions to form 1H-indenes. For example, 3-methoxy-3aH-indene rearranges to 1H-indene isomers .

-

Knoevenagel Condensation : Indane-1,3-diones react with malononitrile under basic conditions to form cyano-substituted indenes (e.g., 2-dicyanomethylene derivatives) .

Oxidation and Polymerization

-

Oxidation : Indene oxidizes to homophthalic acid with acidic dichromate . Substituents at the 3-position could alter oxidation sites.

-

Polymerization : Indene readily polymerizes via radical or cationic mechanisms, forming resins used industrially. Steric effects from 3-substituents may inhibit chain propagation .

Organometallic Reactions

-

Deprotonation : Indene reacts with organolithium reagents (e.g., MeLi) to form lithium indenyl complexes. 3-Substituents would modulate acidity and metal coordination .

-

Cross-Coupling : Palladium-catalyzed isocyanide insertions enable C–C bond formation at the 2-position of indane-diones, suggesting applicability to indenes .

Key Limitations and Research Gaps

Comparación Con Compuestos Similares

(a) 3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one (CAS 67592-40-9)

- Core Structure: Shares the indenone backbone with 3-Ippps-indene but differs in substituents (pyridinyl vs. phosphorylated groups).

- Properties : The pyridinyl group enhances solubility in polar solvents and may confer metal-chelating capabilities, as observed in coordination chemistry studies .

- Applications : Used as an intermediate in pharmaceutical research, particularly in kinase inhibitor development .

(b) (E)-5-(2-(4-(2-(Dimethylamino)ethoxy)phenyl)-5-(pyridin-4-yl)-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime

- Core Structure: Features an indenone-oxime hybrid with extended aromaticity.

- Properties: The oxime group introduces redox activity, enabling applications in prodrug design. The dimethylaminoethoxy side chain enhances bioavailability .

- Applications : Investigated in oncology for targeting tyrosine kinase pathways .

(c) 2,3-Dimethylbut-3-en-1-yl diphosphate (DMAPP derivatives)

- Properties : Enzymatic studies show DMAPP derivatives participate in terpene biosynthesis via methyltransferase activity, suggesting 3-Ippps-indene could interact similarly in metabolic pathways .

Functional Analogues

(a) Indole Derivatives (e.g., 3-ethyl-6-nitrophenyl triflate)

- Core Structure : Aromatic heterocycles with electron-withdrawing groups (e.g., nitro, triflate).

- Applications : Widely used in agrochemical and pharmaceutical synthesis .

Comparative Data Table

Research Findings and Implications

- Synthetic Pathways : Enzymatic routes using SAM-dependent methyltransferases (as in DMAPP derivatives) could optimize 3-Ippps-indene production . Cross-coupling methods from indole synthesis may also apply .

- Stability : Pyridinyl or phosphorylated groups in analogs enhance thermal stability compared to unsubstituted indenes .

Métodos De Preparación

Transition Metal-Catalyzed Spirocyclization

The spiro-piperidine moiety is synthesized through palladium-catalyzed cyclization. The method described in EP0773204A2 involves treating aziridines with indole derivatives under Pd(0) catalysis, followed by propargyl carbonate addition. This one-pot process achieves:

-

Diastereoselectivity : >99:1 dr via ligand control (e.g., DavePhos or SPhos).

-

Enantiomeric excess : Up to >99% ee using chiral BINAP ligands .

Nickel-Mediated Cross-Coupling for Iodobenzyl Integration

The 3-iodobenzyl group is introduced via nickel-catalyzed cross-coupling. As detailed in EP3301098A1 , NiCl₂ coordinated with 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (IPr) enables efficient C–C bond formation between iodobenzyl halides and the piperidine-indene intermediate. Critical conditions include:

-

Catalyst loading : 5 mol% NiCl₂(IPr).

-

Solvent : Acetic acid at 120°C for 12 hours.

This method avoids premature dehalogenation, a common issue with palladium catalysts, ensuring high functional group tolerance .

Stereochemical Resolution and Asymmetric Synthesis

The (3S,4S) configuration of 3-Ippps-indene is achieved through chiral resolution or asymmetric catalysis. A two-step approach involves:

-

Racemic Synthesis : Preparing the spiro-piperidine intermediate via methods above.

-

Enantiomer Separation : Using chiral stationary-phase chromatography (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) .

Alternatively, asymmetric Friedel-Crafts alkylation with Jacobsen’s thiourea catalysts achieves up to 90% ee, though scalability remains a limitation .

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield | Stereocontrol |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Cost-effective, scalable | Moderate regioselectivity | 50–60% | None (racemic) |

| Pd-Catalyzed Spirocyclization | High diastereo-/enantioselectivity | Expensive ligands, sensitive conditions | 60–75% | >99% ee |

| Ni-Catalyzed Coupling | Functional group tolerance | Requires high temperatures | 70–85% | Dependent on precursor |

| Chiral Resolution | Compatible with racemic syntheses | Low throughput, high solvent consumption | 30–40% | >99% ee post-separation |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.